molecular formula C7H11ClN2O2S B2829270 2-Amino-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid hydrochloride CAS No. 1909311-79-0

2-Amino-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid hydrochloride

Cat. No.: B2829270
CAS No.: 1909311-79-0
M. Wt: 222.69
InChI Key: YYSYVMMCUAFAHZ-UHFFFAOYSA-N
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Description

2-Amino-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid hydrochloride is a chemical compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid hydrochloride typically involves the following steps:

  • Formation of 2-ethyl-1,3-thiazol-4-amine: This can be achieved by reacting ethylamine with carbon disulfide and sodium hydroxide.

  • Conversion to 2-(2-ethyl-1,3-thiazol-4-yl)acetic acid: The thiazol-4-amine is then subjected to a carboxylation reaction using carbon monoxide and a suitable catalyst.

  • Formation of hydrochloride salt: The resulting carboxylic acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Thiazole-4-sulfoxide or thiazole-4-sulfone.

  • Reduction: Thiazole-4-amine derivatives.

  • Substitution: N-alkyl or N-acyl derivatives of the amino group.

Scientific Research Applications

2-Amino-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used in biological studies to investigate the role of thiazole derivatives in various biological processes.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to desired therapeutic outcomes. The exact mechanism can vary based on the specific application and the biological system .

Comparison with Similar Compounds

  • 2-Aminothiazole

  • Ethylthiazole

  • 2-(2-Amino-1,3-thiazol-4-yl)acetic acid

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Properties

IUPAC Name

2-amino-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.ClH/c1-2-5-9-4(3-12-5)6(8)7(10)11;/h3,6H,2,8H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSYVMMCUAFAHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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